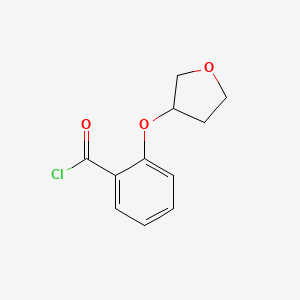
2-(Tetrahydrofuran-3-yloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydrofuran-3-yloxy)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a tetrahydrofuran ring via an ether linkage. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yloxy)benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with tetrahydrofuran in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. Common bases used in this reaction include pyridine or triethylamine, which facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydrofuran-3-yloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Tetrahydrofuran-3-yloxy)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Tetrahydrofuran-3-yloxy)benzoic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-(Tetrahydrofuran-3-yloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydrofuran-3-yloxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of esters, amides, and other derivatives, which can then be used in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler analogue that lacks the tetrahydrofuran ring.
2-(Tetrahydrofuran-3-yloxy)benzoic Acid: The hydrolyzed form of the compound.
Tetrahydrofuran: The parent compound without the benzoyl chloride group.
Uniqueness
2-(Tetrahydrofuran-3-yloxy)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a tetrahydrofuran ring. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. The ether linkage between the benzoyl chloride and tetrahydrofuran moieties also provides additional sites for chemical modification, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
2-(oxolan-3-yloxy)benzoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2 |
Clave InChI |
GUKJQVRHEWVTPI-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=CC=CC=C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
![(2R,7R,16R)-2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B14802124.png)

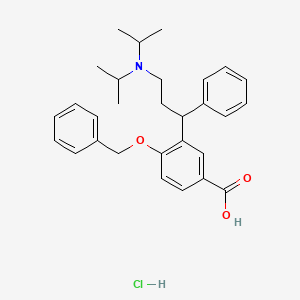
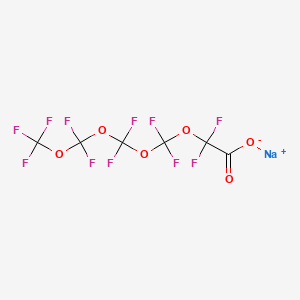
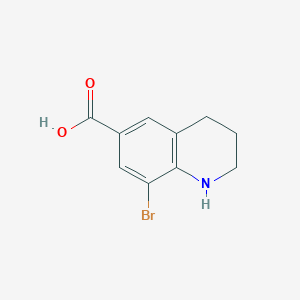
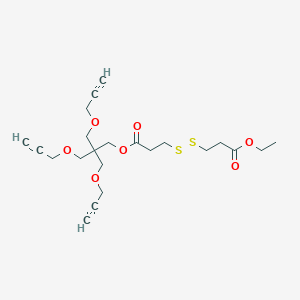
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
